![molecular formula C21H23N3O4S2 B3205072 N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040639-72-2](/img/structure/B3205072.png)
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide
Overview
Description
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used for various applications in biochemistry and pharmacology. The paper will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide involves the inhibition of the enzyme, carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in the regulation of pH homeostasis in these cells. The inhibition of CAIX by N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide leads to the disruption of pH homeostasis and the reduction of cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce cancer cell proliferation and tumor growth by inhibiting the enzyme, carbonic anhydrase IX (CAIX). It has also been shown to reduce infarct size and improve neurological function in animal models of ischemic stroke. Additionally, it has been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of myocardial infarction.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also a potent inhibitor of the enzyme, carbonic anhydrase IX (CAIX), which makes it a valuable tool for studying the role of CAIX in cancer cell proliferation and tumor growth. However, one limitation of N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide. One future direction is to investigate its potential as a therapeutic agent for the treatment of hypoxia-related diseases, such as ischemic stroke and myocardial infarction. Another future direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Additionally, future studies could focus on the safety and efficacy of N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide in humans, which would be necessary for its clinical translation.
Scientific Research Applications
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been used in various scientific research applications. It is used as an inhibitor of the enzyme, carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. The inhibition of CAIX by N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide leads to the reduction of cancer cell proliferation and tumor growth. It has also been used as a potential therapeutic agent for the treatment of hypoxia-related diseases, such as ischemic stroke and myocardial infarction.
properties
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-28-18-10-7-16(8-11-18)13-14-22-20(25)12-9-17-15-29-21(23-17)24-30(26,27)19-5-3-2-4-6-19/h2-8,10-11,15H,9,12-14H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVZKYHEIMDSAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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